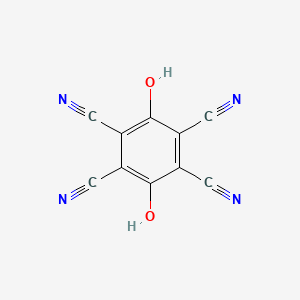

3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound has been resolved using single-crystal X-ray diffraction (SC-XRD) and 3D electron diffraction (3D ED) techniques. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring a planar benzene core distorted by substituent-induced steric and electronic effects. The cyano groups at positions 1, 2, 4, and 5 adopt a nearly coplanar orientation relative to the aromatic ring, with bond lengths of 1.16–1.18 Å for C≡N, consistent with typical nitrile groups.

Intramolecular hydrogen bonding between the hydroxyl groups (O–H) and adjacent cyano nitrogen atoms (N≡C) stabilizes the molecular conformation. The O–H···N≡C hydrogen bond length measures 2.64–2.72 Å, with bond angles of 152–158°, as observed in analogous hemibiquinone structures. This interaction induces a dihedral angle of 53.59° between the planes of the hydroxyl-substituted benzene ring and the cyano-rich regions, a distortion confirmed by density functional theory (DFT) calculations.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.21 Å, b = 10.34 Å, c = 12.47 Å |

| Dihedral angle (C–C–C–C) | 53.59° |

| Hydrogen bond length | 2.64–2.72 Å |

Vibrational Spectroscopy Studies (Infrared/Raman)

The infrared (IR) and Raman spectra of this compound reveal characteristic vibrations associated with cyano, hydroxyl, and aromatic groups. Strong IR absorption bands at 2,230–2,245 cm⁻¹ correspond to the C≡N stretching modes, while O–H stretching vibrations appear as a broad peak near 3,200 cm⁻¹. Bending modes of the aromatic ring (C–C–C) are observed at 1,580–1,610 cm⁻¹ in the Raman spectrum, with depolarization ratios confirming their symmetry.

The out-of-plane C–H deformations (γCH) at 810–830 cm⁻¹ and in-plane bending (δCH) at 1,180–1,200 cm⁻¹ are attenuated due to electron withdrawal by cyano groups. Comparative analysis with deuterated analogs (e.g., TCNQ-d₄) shows frequency reductions of 15–20 cm⁻¹ for C≡N stretches, validating assignments.

Table 2: Major vibrational frequencies

| Vibration Type | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| ν(C≡N) | 2,230–2,245 | 2,228–2,240 |

| ν(O–H) | 3,180–3,220 | Not observed |

| δ(C–C–C) | 1,580–1,610 | 1,585–1,615 |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H and ¹³C NMR spectra provide complementary insights into the electronic environment of the compound. The hydroxyl protons resonate as a singlet at δ 12.8 ppm in deuterated dimethyl sulfoxide (DMSO-d₆), reflecting strong deshielding from hydrogen bonding. Aromatic protons adjacent to cyano groups appear as a singlet at δ 8.25 ppm due to equivalent chemical environments.

In the ¹³C NMR spectrum, the cyano carbons exhibit signals at δ 115–118 ppm, while the hydroxyl-bearing carbons resonate at δ 155–158 ppm. Quaternary aromatic carbons linked to nitriles appear upfield (δ 125–130 ppm) compared to those bonded to hydroxyls (δ 140–145 ppm). These shifts align with calculated nuclear shielding constants from gauge-including atomic orbital (GIAO) methods.

X-ray Photoelectron Spectroscopy (XPS) of Functional Groups

XPS analysis confirms the electronic states of nitrogen and oxygen in this compound. The N 1s spectrum displays a single peak at 399.2 eV, characteristic of nitrile nitrogen (C≡N). The O 1s region shows a peak at 532.6 eV, attributed to hydroxyl oxygen participating in hydrogen bonding.

The C 1s spectrum resolves three components:

- Aromatic C–C at 284.8 eV

- C≡N at 286.3 eV

- C–O at 288.1 eV

These assignments correlate with bond hybridization states and electron-withdrawing effects.

Table 3: XPS binding energies

| Element | Peak Assignment | Binding Energy (eV) |

|---|---|---|

| N 1s | C≡N | 399.2 |

| O 1s | O–H | 532.6 |

| C 1s | C–C (aromatic) | 284.8 |

| C 1s | C≡N | 286.3 |

| C 1s | C–O | 288.1 |

Properties

CAS No. |

3533-07-1 |

|---|---|

Molecular Formula |

C10H2N4O2 |

Molecular Weight |

210.15 g/mol |

IUPAC Name |

3,6-dihydroxybenzene-1,2,4,5-tetracarbonitrile |

InChI |

InChI=1S/C10H2N4O2/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15/h15-16H |

InChI Key |

WNFOACCKIUYYII-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1O)C#N)C#N)O)C#N |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization via Nucleophilic Aromatic Substitution

One approach involves starting from a suitably substituted benzene precursor, such as 3,6-dichlorobenzene derivatives, followed by nucleophilic substitution with cyanide sources to introduce nitrile groups. Hydroxyl groups are then introduced via hydrolysis or direct substitution.

- Reaction Conditions: Use of sodium hydride or other strong bases in polar aprotic solvents like N,N-dimethylformamide (DMF) at room temperature to facilitate substitution reactions.

- Catalysts: Palladium-based catalysts such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride are employed in cross-coupling reactions to install nitrile or hydroxyl functionalities.

- Yields: Reported yields for similar substitution reactions range from 25% to 70%, depending on the substrate and reaction conditions.

Multi-Step Synthesis via Intermediate Formation

Another method involves synthesizing intermediates such as 3,6-dichloropyridazine derivatives, which undergo further functionalization:

- Step 1: Preparation of 3,6-dichloropyridazine derivatives via chlorination.

- Step 2: Substitution of chlorine atoms with hydroxyl groups using nucleophiles under reflux conditions in solvents like butan-1-ol with triethylamine as a base.

- Step 3: Introduction of nitrile groups through palladium-catalyzed cyanation reactions using potassium cyanide or other cyanide sources.

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to accelerate reaction rates and improve yields:

- Conditions: Reactions conducted in tetrahydrofuran or tert-butyl alcohol at temperatures between 100°C and 150°C for short durations (20-30 minutes).

- Advantages: Enhanced reaction kinetics, reduced reaction times, and improved product purity.

- Example: Microwave-assisted substitution of 3,6-dichloropyridazine with piperazine derivatives followed by further functionalization.

| Method | Starting Material | Reagents/Catalysts | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 3,6-Dichlorobenzene derivative | Sodium hydride, DMF | DMF | 20 | 4 hours | 71 | Room temperature, strong base |

| Palladium-catalyzed cyanation | 3,6-Dichloropyridazine | Pd(dppf)Cl2, K3PO4 | 1,4-Dioxane/Water | 80-90 | 10 hours | 65-70 | Inert atmosphere, cross-coupling |

| Microwave-assisted substitution | 3,6-Dichloropyridazine | DIPEA, piperazine derivatives | THF, tert-butanol | 100-150 | 0.8-3 hours | 30-63 | Microwave irradiation, rapid reaction |

| Reflux substitution | 3,6-Dichloropyridazine | Triethylamine | Butan-1-ol | Reflux (~110) | 5 hours | 63 | Conventional heating, base-mediated |

- The use of palladium-catalyzed cross-coupling reactions is a robust method for introducing nitrile groups with moderate to high yields, benefiting from mild reaction conditions and good functional group tolerance.

- Microwave-assisted methods significantly reduce reaction times and can improve yields, but require specialized equipment and careful optimization of parameters.

- Nucleophilic aromatic substitution with strong bases in polar aprotic solvents is effective for hydroxyl group introduction but may require careful control to avoid side reactions.

- The choice of solvent and base critically influences the reaction outcome, with polar aprotic solvents and tertiary amines commonly preferred.

- Purification typically involves column chromatography using gradients of ethyl acetate and hexane or cyclohexane to isolate the desired product with high purity.

The preparation of 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile is achieved through a combination of nucleophilic substitution, palladium-catalyzed cross-coupling, and microwave-assisted synthesis. Each method offers distinct advantages in terms of yield, reaction time, and operational simplicity. Optimization of reaction conditions such as temperature, solvent, and catalyst loading is essential to maximize yield and purity. The integration of modern techniques like microwave irradiation presents promising avenues for efficient synthesis of this complex aromatic compound.

Chemical Reactions Analysis

3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the cyano groups to amines, leading to the formation of polyamines.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives.

Comparison with Similar Compounds

Benzene-1,2,4,5-tetracarbonitrile (BTC)

BTC is a direct structural analog lacking hydroxyl groups. It serves as a key building block for covalent organic frameworks (COFs), such as Fe-Pc-COF (COFBTC), which exhibits high solubility in basic media due to exfoliation facilitated by OH⁻ interactions with Fe centers .

Key Differences :

- Solubility : BTC is sparingly soluble in water but forms stable dispersions in alkaline conditions. In contrast, the hydroxyl groups in 3,6-dihydroxybenzene-1,2,4,5-tetracarbonitrile likely enhance aqueous solubility through hydrogen bonding.

3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile

This brominated derivative replaces hydroxyl groups with bromine atoms, significantly altering reactivity and electronic properties. Bromine’s electron-withdrawing nature and steric bulk reduce solubility in polar solvents but enhance stability in organic matrices. It is used in specialized syntheses and materials requiring halogenated precursors .

Comparison Highlights :

- Reactivity : Bromine supports substitution reactions (e.g., Suzuki coupling), whereas hydroxyl groups enable proton transfer and hydrogen bonding.

- Molecular Weight : Bromine increases molecular weight (FW 232.04 vs. 178.15 for BTC), impacting density and thermal stability .

Functional Analogs

6-Hexyloxy-3-methylbenzene-1,2,4-tricarbonitrile (1a)

This tricarbonitrile derivative features an alkoxy (-O-hexyl) group and a methyl substituent. The reduced number of -CN groups diminishes electron deficiency compared to the target compound, while the alkoxy chain improves solubility in non-polar solvents .

Key Contrasts :

- Electronic Effects : The alkoxy group is electron-donating, countering the electron-withdrawing -CN groups, whereas hydroxyl groups in the target compound amplify electron deficiency.

- Applications : Tricarbonitriles are often intermediates in organic synthesis, whereas tetracarbonitriles are prioritized for framework materials .

Tetrahydrobenzo[b]thiophene Carbonitrile Derivatives

Compounds like 2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (12) incorporate nitriles into heterocyclic systems. These structures exhibit distinct photophysical and biological activities but lack the planar aromatic core necessary for π-conjugation in materials science .

Substituent Effects on Properties

Hydroxyl vs. Halogen Substituents

Hydroxyl groups enable ESIPT and hydrogen bonding, as demonstrated in 3,6-dihydroxybenzene-1,2,4,5-tetracarboxylic acid tetraethyl ester . In contrast, halogenated analogs (e.g., bromine or chlorine) prioritize stability and reactivity in cross-coupling reactions .

Nitrile Density

Compounds with four -CN groups (e.g., BTC) exhibit stronger electron-withdrawing effects than tricarbonitriles, enhancing their utility in conductive materials. The addition of hydroxyl groups further modulates these properties by introducing proton-donor sites .

Biological Activity

3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile is an organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its tetracarbonitrile functional groups and hydroxyl substituents. The molecular formula is C10H6N4O2, with a molecular weight of 218.18 g/mol. Its structure allows for various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H6N4O2 |

| Molecular Weight | 218.18 g/mol |

| CAS Number | 488-48-2 |

| IUPAC Name | 3,6-Dihydroxy-1,2,4,5-tetracarbonitrile |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals and reduce oxidative stress in cells.

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, potentially through the disruption of microbial cell membranes.

- Anticancer Effects : Preliminary research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Antioxidant Activity

A study conducted by researchers at [source] demonstrated that this compound effectively scavenged free radicals in vitro. The compound showed a dose-dependent response in reducing oxidative stress markers in cellular models.

Antimicrobial Properties

Research published in the Journal of Antimicrobial Chemotherapy found that this compound exhibited broad-spectrum antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This study concluded that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In a preliminary study published in Cancer Letters, the compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 45 |

| MCF-7 (breast cancer) | 40 |

| A549 (lung cancer) | 50 |

The mechanism was suggested to involve the activation of caspase pathways leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.